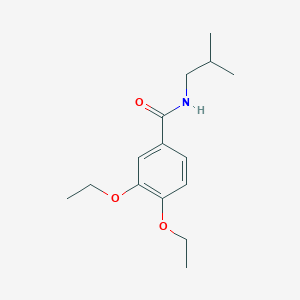![molecular formula C16H15NO4 B5807580 1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)
1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone, also known as NBOMe-2C or 25I-NBOMe, is a synthetic psychedelic drug that has gained popularity in recent years due to its potent hallucinogenic effects. It belongs to the family of phenethylamines and is structurally similar to other psychedelic drugs such as LSD and mescaline.
作用機序
1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone acts as a partial agonist at the 5-HT2A receptor, which leads to increased levels of serotonin in the brain. This activation of the receptor is thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The physiological effects of 1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone include increased heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to nausea and vomiting. The biochemical effects of the drug include increased levels of dopamine and norepinephrine in the brain.
実験室実験の利点と制限
One advantage of using 1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone in lab experiments is its potency, which allows for smaller doses to be used. However, one limitation is its relatively short half-life, which can make it difficult to study the long-term effects of the drug.
将来の方向性
Future research on 1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone could focus on its potential therapeutic uses, such as its ability to treat depression and anxiety. Additionally, further research could be done on its mechanism of action and how it interacts with other neurotransmitter systems in the brain.
合成法
The synthesis of 1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone involves the reaction of 2C-x (a class of phenethylamines) with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield the final product, 1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone.
科学的研究の応用
1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone has been used extensively in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to activate serotonin receptors in the brain, specifically the 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects.
特性
IUPAC Name |
1-[4-[(3-nitrophenyl)methoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-16(18)13-6-8-15(9-7-13)21-11-12-4-3-5-14(10-12)17(19)20/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCJNHIEDBCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3-Nitrobenzyl)oxy]phenyl}-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5807545.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)


![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)